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These application notes provide a comprehensive overview of the use of IMV2959, a selective
ghrelin receptor (GHS1aR) antagonist, in preclinical studies of opioid-seeking behavior. The
provided protocols and data are intended to guide researchers in designing and conducting
experiments to evaluate the therapeutic potential of GHS1oR antagonism for opioid use
disorder.

Introduction

The "hunger hormone" ghrelin, through its action on the growth hormone secretagogue
receptor 1a (GHS1aR), plays a significant role in reward-related signaling for both natural
rewards and drugs of abuse.[1][2] Preclinical evidence strongly suggests that the ghrelin
system is implicated in the reinforcing effects of opioids, making the GHS1aR a promising
target for therapeutic intervention in opioid addiction.[3][4] IMV2959 is a potent and selective
GHS1aR antagonist that has been shown to attenuate various aspects of opioid reward and
seeking in rodent models.[2][5] These notes summarize key findings and provide detailed
protocols for utilizing IMV2959 in such studies.

Mechanism of Action

JMV2959 exerts its effects by blocking the GHS1aR, which is notably expressed in key areas
of the brain's reward circuitry, including the ventral tegmental area (VTA).[2][3] The GHS1oR is
found on dopamine (DA) neurons within the VTA.[2] By antagonizing this receptor, IMV2959 is
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thought to reduce the rewarding properties of opioids and the motivation to seek them.
Systemic administration of IMV2959 has been shown to decrease morphine- and cocaine-

induced dopamine efflux in the nucleus accumbens (NAc), a primary projection target of VTA
DA neurons.[2][3]

f Ventral Tegmental Area (VTA) Dopamine Neuron h

potentiates signaling

JMV2959

1
1
1
1
|
LR P O GHS1a0R

stimulates

Dopamine Release
in NAc

mediates

Drug Reward &
Seeking Behavior

Click to download full resolution via product page

Caption: IMV2959 blocks ghrelin's activation of GHS1aR on VTA neurons, reducing opioid-
potentiated dopamine release and seeking behavior.

Data Presentation
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Experimental Protocols
Protocol 1: Cue-Reinforced Opioid-Seeking Paradigm

This protocol is designed to assess the effect of IMV2959 on the motivation to seek opioids in
the presence of drug-associated cues.

JMV2959

e Vehicle (e.g., saline)

e Opioid (e.g., oxycodone)

» Standard operant conditioning chambers
¢ Intravenous catheters and infusion pumps
o Syringes and needles

e Animal Model: Male Sprague-Dawley rats are commonly used.[6]
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e Surgery: Implant intravenous catheters into the jugular vein of the rats. Allow for a recovery
period of at least 5-7 days.

o Self-Administration Training:

o

Train rats to self-administer the opioid (e.g., oxycodone at 0.15 mg/kg/infusion) by
pressing an active lever in daily sessions (e.g., 2 hours).

o

Each active lever press results in an infusion of the opioid, paired with a discrete cue
complex (e.g., a light and a tone).

o

An inactive lever is also present but has no programmed consequences.

[¢]

Continue training until stable responding is achieved (e.g., less than 20% variation in
infusions over three consecutive days).

o Extinction:

o Following stable self-administration, begin extinction sessions where active lever presses
no longer result in opioid infusion or the presentation of cues.

o Continue extinction until responding on the active lever is significantly reduced (e.g., to
less than 25% of the average of the last three self-administration sessions).

e Cue-Reinforced Seeking Test:

o Administer IMV2959 (e.g., 0.5, 1, or 2 mg/kg, i.p.) or vehicle 30 minutes before the test
session.[2][6]

o Place the rat back into the operant chamber.

o Pressing the active lever now results in the presentation of the drug-associated cues, but
no opioid is delivered.

o Record the number of active and inactive lever presses for the duration of the session
(e.g., 60 minutes).[6]

e Data Analysis:
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o Compare the number of active lever presses between the IMV2959-treated and vehicle-
treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

IV Catheter Opioid Self-Administration Extinction Training JMV2959 or Vehicle c;z—eiﬁ:m&)l'::s?d Data Analysis:
Surgery & Recovery Training with Cues (No Drug, No Cues) Administration (Cues N?) Drug) Lever Presses
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Caption: Workflow for assessing JMV2959's effect on cue-reinforced opioid seeking.

Protocol 2: Conditioned Place Preference (CPP)
Paradigm

This protocol assesses the ability of IMV2959 to block the rewarding effects of opioids as
measured by a conditioned place preference.

JMV2959

e Vehicle (e.g., saline)

e Opioid (e.g., morphine or fentanyl)

o CPP apparatus with at least two distinct chambers
o Pre-Conditioning (Baseline Preference):

o On day 1, allow the animal to freely explore the entire CPP apparatus for a set duration
(e.g., 15 minutes).

o Record the time spent in each chamber to determine any initial preference.
» Conditioning:
o This phase typically lasts for 4-8 days.

o On drug conditioning days, administer the opioid (e.g., morphine, 5 mg/kg, s.c.) and
confine the animal to one of the chambers (the initially non-preferred chamber).
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o On vehicle conditioning days, administer the vehicle and confine the animal to the
opposite chamber.

o To test the effect of IMV2959 on the expression of CPP, administer JIMV2959 (e.g., 1, 3, or
6 mg/kg, i.p.) before the post-conditioning test.[5][8]

o To test the effect on the development of CPP, co-administer IMV2959 with the opioid
during the conditioning phase.[7][8]

o Post-Conditioning (CPP Test):

o The day after the final conditioning session, allow the animal to again freely explore the
entire apparatus in a drug-free state.

o Record the time spent in each chamber.
o Data Analysis:

o Calculate a preference score (time in drug-paired chamber minus time in vehicle-paired
chamber).

o Compare the preference scores between the JIMV2959-treated and control groups.
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Caption: JIMV2959 can be administered during conditioning or before the final test to assess its
impact on CPP development or expression, respectively.

Protocol 3: Intravenous Self-Administration (IVSA)
Paradigm

This protocol is used to determine if IMV2959 alters the primary reinforcing effects of opioids.

JMV2959

Vehicle (e.g., saline)

Opioid (e.g., fentanyl)

Standard operant conditioning chambers

Intravenous catheters and infusion pumps
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e Syringes and needles
e Animal Model and Surgery: As described in Protocol 1.
e |VSA Training:

o Train rats to self-administer the opioid (e.g., fentanyl, 2.5 pg/kg/infusion) by pressing an
active lever in daily sessions (e.g., 3-6 hours).[7]

o Afixed-ratio 1 (FR1) schedule of reinforcement is often used, where every active lever
press results in an infusion.[7]

o Continue training until stable intake is achieved.
e JMV2959 Treatment:

o Once stable self-administration is established, administer IMV2959 (e.g., 3 mg/kg, i.p.) or
vehicle 20 minutes before the start of the IVSA session.[7]

o This can be done for one or multiple consecutive sessions.
o Data Collection and Analysis:
o Record the number of infusions earned, and active and inactive lever presses.

o Compare these measures between the IMV2959-treated and vehicle-treated conditions.

IV Catheter Stable Opioid Pre-treatment with IVSA Test Session Data Analysis:
Surgery & Recovery Self-Administration JMV2959 or Vehicle Infusions & Lever Presses

Click to download full resolution via product page

Caption: Workflow for evaluating the effect of IMVV2959 on opioid self-administration.

Conclusion

JMV2959 represents a valuable pharmacological tool for investigating the role of the ghrelin
system in opioid addiction. The provided data and protocols demonstrate that IMV2959 is
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particularly effective at reducing cue-induced drug-seeking, a key driver of relapse.[1][4] These
findings support the continued investigation of GHS1aR antagonists as a potential therapeutic
strategy for preventing relapse in individuals with opioid use disorder.[2][5] Researchers
utilizing IMV2959 should carefully consider the specific aspects of addiction they aim to model
(e.g., reward, seeking, relapse) to select the most appropriate behavioral paradigm.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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